Cas no 921586-11-0 (4-ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide)

4-ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide
- 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
- 4-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
- F2099-0055
- 921586-11-0
- AKOS001951021
- 4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Benzamide, 4-ethoxy-N-[4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl]-
-
- インチ: 1S/C20H19N3O4S/c1-3-27-17-10-6-15(7-11-17)20(24)21-16-8-4-14(5-9-16)18-12-13-19(23-22-18)28(2,25)26/h4-13H,3H2,1-2H3,(H,21,24)
- InChIKey: BFTZZEHAVHXGSQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C2=NN=C(S(C)(=O)=O)C=C2)C=C1)(=O)C1=CC=C(OCC)C=C1
計算された属性
- せいみつぶんしりょう: 397.10962727g/mol
- どういたいしつりょう: 397.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 605
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.314±0.06 g/cm3(Predicted)
- ふってん: 599.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.28±0.70(Predicted)
4-ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2099-0055-5mg |
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921586-11-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2099-0055-5μmol |
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921586-11-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2099-0055-4mg |
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921586-11-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2099-0055-2mg |
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921586-11-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2099-0055-2μmol |
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921586-11-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2099-0055-1mg |
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921586-11-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2099-0055-3mg |
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
921586-11-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
4-ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
4-ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamideに関する追加情報
4-Ethoxy-N-4-(6-Methanesulfonylpyridazin-3-yl)Phenylbenzamide: A Comprehensive Overview
4-Ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide, identified by the CAS number 921586-11-0, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound, with its unique structure and functional groups, has garnered attention in recent studies for its promising properties in drug design, material science, and catalysis. The molecule's complexity lies in its combination of an ethoxy group, a methanesulfonyl moiety, and a pyridazine ring system, which collectively contribute to its versatile reactivity and selectivity.
The synthesis of 4-Ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide involves a series of intricate organic reactions, including nucleophilic aromatic substitution and amide bond formation. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing the environmental footprint while maintaining high yields. The compound's stability under various reaction conditions makes it a valuable precursor for the development of advanced materials and pharmaceutical agents.
One of the most notable applications of this compound is in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for designing novel therapeutic agents targeting specific biological pathways. For instance, studies have shown that the methanesulfonyl group enhances bioavailability and selectivity when incorporated into drug candidates. Additionally, the ethoxy group contributes to lipophilicity, which is crucial for drug delivery across biological membranes.
In terms of physical properties, 4-Ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. This characteristic makes it suitable for use in thermally stable polymers and high-performance materials. Recent research has also highlighted its potential as a building block for constructing advanced nanomaterials, such as graphene oxide composites, where its functional groups facilitate efficient dispersion and interaction.
The compound's electronic properties are another area of active investigation. Its conjugated system allows for efficient electron transfer, making it a promising candidate for applications in optoelectronics and energy storage devices. For example, studies have demonstrated that thin films incorporating this compound exhibit enhanced charge transport properties, which could be leveraged in the development of next-generation solar cells and flexible electronics.
From an environmental perspective, the synthesis and application of 4-Ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide align with green chemistry principles. The use of renewable feedstocks and catalytic processes minimizes waste generation and reduces reliance on hazardous reagents. Furthermore, its biodegradability under controlled conditions ensures that it can be safely integrated into sustainable chemical cycles.
In conclusion, 4-Ethoxy-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide, with its unique structural features and versatile functional groups, represents a significant advancement in modern organic chemistry. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a key molecule in contemporary research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly vital role in shaping future innovations across various industries.
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